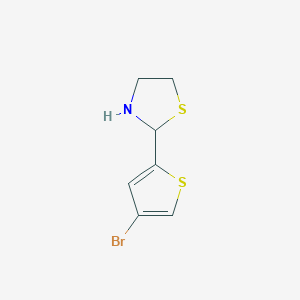

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine

説明

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is a heterocyclic compound featuring a five-membered thiazolidine ring fused with a brominated thiophene moiety. The thiazolidine core consists of three carbon atoms, one sulfur atom, and one nitrogen atom, while the 4-bromothiophen-2-yl substituent introduces a halogenated aromatic system. The bromine atom at the 4-position of the thiophene ring contributes to its electron-withdrawing properties, influencing both its chemical reactivity and interactions with biological targets .

Synthetic routes for this compound typically involve cyclocondensation reactions. For example, Hantzsch’s synthesis—a method widely used for thiazole and thiazolidine derivatives—can be adapted by reacting α-bromocarbonyl compounds with thioureas or thioamides. Regioselective synthesis, as demonstrated in the formation of 2-(thiazolidin-2-ylidene)malononitrile derivatives, may also apply to its preparation .

特性

IUPAC Name |

2-(4-bromothiophen-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS2/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKFCSXENYFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Bromothiophene-2-carboxaldehyde

The 4-bromothiophene-2-carboxaldehyde is a critical intermediate. It can be synthesized or obtained commercially and typically involves:

- Bromination of thiophene derivatives at the 4-position.

- Formylation at the 2-position, often via Vilsmeier-Haack reaction or related formylation methods.

This aldehyde serves as the electrophilic partner in the condensation step to form the thiazolidine ring.

Formation of the Thiazolidine Ring

The core thiazolidine ring is formed by a condensation reaction between the aldehyde and a molecule containing both amine and thiol functional groups, such as cysteamine or thiazolidine-2-one derivatives.

- The aldehyde carbonyl group reacts with the amine to form an imine intermediate.

- Intramolecular nucleophilic attack by the thiol group on the imine carbon leads to ring closure, forming the thiazolidine heterocycle.

This reaction is typically carried out under reflux conditions in ethanol or other suitable solvents for 6 to 20 hours, depending on substrate reactivity.

Representative Synthetic Procedure

A representative synthetic route, adapted from literature on related thiazolidine compounds with thiophene substituents, is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromothiophene-2-carboxaldehyde + Cysteamine | Reflux in ethanol for 6–20 hours |

| 2 | Purification by recrystallization or chromatography | Isolation of pure 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine |

| 3 | Characterization by NMR, IR, and MS | Confirmation of structure and purity |

This method yields the product predominantly as the Z-isomer, which is favored due to its greater stability compared to the E-isomer.

Research Findings and Optimization

- Isomeric Purity: Syntheses consistently yield the Z-exocyclic double bond isomer exclusively, indicating thermodynamic preference and stability.

- Biological Activity Correlation: The 4-bromothiophene substituent enhances biological activity when combined with thiazolidine derivatives, particularly in enzyme inhibition assays, underscoring the importance of this substituent in the synthetic design.

- Reaction Conditions: Refluxing in ethanol is a common and effective condition, but reaction times vary between 6 and 20 hours depending on the aldehyde and amine substrates.

- Substituent Effects: The presence of bromine at the 4-position of the thiophene ring is critical for activity and influences the electronic properties of the molecule, which may affect reaction kinetics and yields.

Comparative Data Table of Related Thiazolidine Syntheses

Analytical Characterization

The synthesized 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the heterocyclic structure and substitution pattern.

- Infrared Spectroscopy (IR): Characteristic absorption bands for thiazolidine ring and bromothiophene.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- Melting Point Determination: Provides purity assessment.

These techniques ensure the structural integrity and purity of the synthesized compound.

化学反応の分析

Types of Reactions

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

科学的研究の応用

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

作用機序

The mechanism by which 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.

類似化合物との比較

Table 1: Structural Comparison of Thiazolidine Derivatives

Key Observations :

- Aromatic vs.

Key Observations :

- Antifungal vs. antibacterial : Thiazolidine derivatives with exocyclic double bonds (e.g., 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamid) exhibit stronger antifungal activity due to enhanced membrane permeability .

生物活性

2-(4-Bromothiophen-2-yl)-1,3-thiazolidine is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine features a thiazolidine ring substituted with a bromothiophene moiety. Its molecular structure contributes to its reactivity and interaction with biological targets.

1. Enzyme Inhibition

Thiazolidines, including 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine, are known for their ability to inhibit various enzymes. Notably, they have shown promising results as inhibitors of Tyrosyl-DNA-phosphodiesterase 1 (TDP1), an enzyme implicated in DNA repair mechanisms and cancer progression.

- Inhibition Data : In a recent study, derivatives of thiazolidine were synthesized and tested against TDP1. The most active compounds exhibited IC50 values less than 5 μM, indicating strong inhibitory potential. Specifically, compounds with similar structural motifs showed IC50 values as low as 0.55 μM .

| Compound ID | IC50 (μM) | Remarks |

|---|---|---|

| 20d | 0.65 | Most active compound |

| 21d | 0.55 | Significant TDP1 inhibition |

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. In studies involving human cell lines (HCT-116 colon carcinoma and MRC-5 lung fibroblasts), none of the tested thiazolidine derivatives demonstrated significant cytotoxic effects at concentrations ranging from 1 to 100 μM. This suggests a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazolidine derivatives:

- Combination Therapy Potential : Research indicates that thiazolidine derivatives can enhance the efficacy of established chemotherapeutic agents like topotecan without adding cytotoxicity to healthy cells. This characteristic makes them attractive candidates for combination therapies in cancer treatment .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidine ring significantly influences its biological activity. For instance, the incorporation of terpenoid substituents has been shown to enhance TDP1 inhibition, highlighting the importance of molecular design in developing effective inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine, and what key reaction conditions must be controlled to ensure high yield and purity?

The synthesis typically involves multi-step reactions, such as cyclocondensation between 4-bromothiophene-2-carbaldehyde and cysteamine derivatives. Critical parameters include:

- Temperature control : Maintaining 60–80°C during thiazolidine ring formation to avoid side reactions like oxidation or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Acidic catalysts (e.g., acetic acid) facilitate imine formation, while bases (e.g., triethylamine) improve cyclization .

Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine, and what are the critical spectral markers to confirm its structural integrity?

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ or [M−Br]⁺ fragments confirm molecular weight .

- FT-IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 650–750 cm⁻¹ (C-Br) .

Q. What are the known biological activities associated with thiazolidine derivatives, and how do structural modifications like the 4-bromothiophen-2-yl substituent influence these activities?

Thiazolidine derivatives exhibit antifungal, anticancer, and antimicrobial activities. The 4-bromothiophen-2-yl group enhances:

- Electron-withdrawing effects : Increases electrophilicity, improving interactions with biological targets like kinases or microbial enzymes .

- Lipophilicity : Facilitates membrane penetration, critical for anticancer activity against cell lines (e.g., HeLa or MCF-7) .

- Steric effects : The bromine atom may stabilize π-π stacking with aromatic residues in target proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine derivatives across different in vitro and in vivo models?

Contradictions often arise due to:

- Assay variability : Differences in cell line sensitivity (e.g., IC₅₀ values in cancer cells) or microbial strains require standardization using positive controls (e.g., fluconazole for antifungal assays) .

- Metabolic stability : In vivo models may metabolize the compound differently; use LC-MS to identify active metabolites and adjust dosing regimens .

- Solubility effects : Poor aqueous solubility in vitro can be mitigated with DMSO co-solvents (<1% v/v), while in vivo studies may require nanoformulation .

Q. What challenges arise in the crystallographic determination of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine derivatives, and how can refinement software like SHELXL address these issues?

Key challenges include:

- Disorder in the bromothiophene ring : Common due to rotational flexibility. Partial occupancy refinement in SHELXL can model this .

- Twinned crystals : Use the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

- Hydrogen bonding ambiguity : Hirshfeld surface analysis (e.g., CrystalExplorer) complements SHELX refinement to resolve weak interactions .

Q. What computational approaches are recommended to predict the reactivity and regioselectivity of 2-(4-Bromothiophen-2-yl)-1,3-thiazolidine in nucleophilic substitution reactions, and how do these compare with experimental observations?

- DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict regioselectivity (e.g., bromine substitution at C4 vs. C5) .

- Molecular docking : Simulate interactions with biological targets (e.g., CDK1 kinase) to guide synthetic modifications .

- Kinetic studies : Compare computed activation energies with experimental Arrhenius plots to validate reaction mechanisms .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

- Data validation : Cross-reference crystallographic data (CCDC entries) with computed structures (Mercury software) to resolve ambiguities .

- Biological assays : Include time-kill kinetics for antimicrobial studies and apoptosis assays (Annexin V/PI staining) for anticancer evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。